

Spectroscopic Characterization of 4-Propylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylcyclohexanol

CAS No.: 52204-65-6

Cat. No.: B3029087

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Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of **4-Propylcyclohexanol** (CAS: 20691-52-5 for mixture), a critical intermediate in the synthesis of liquid crystals and fragrance compounds. The core challenge in characterizing this molecule lies in distinguishing its stereoisomers: **cis-4-propylcyclohexanol** and **trans-4-propylcyclohexanol**.

This guide moves beyond basic spectral listing to explain the causality of spectral differences based on conformational analysis. It is designed for researchers requiring definitive structural assignment using NMR, IR, and MS.^[1]

Part 1: Stereochemical Foundation & Conformational Analysis

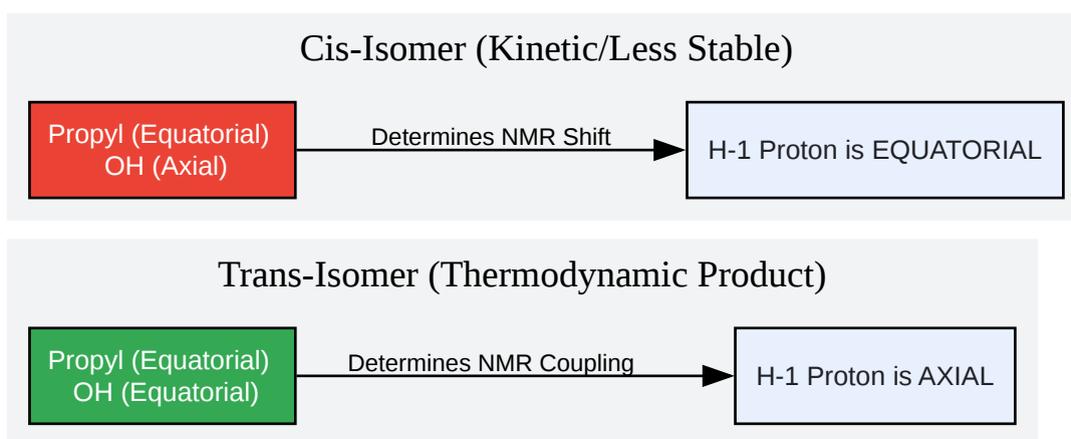
To interpret the spectra, one must first understand the thermodynamic preference of the propyl and hydroxyl substituents on the cyclohexane ring.

- **The Anchor:** The propyl group (A-value ~2.15 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ~0.87 kcal/mol). Therefore, the propyl group effectively "locks" the ring conformation by occupying the equatorial position to minimize 1,3-diaxial strain.

- Trans Isomer (Diequatorial): The hydroxyl group is also equatorial.[1] This is the thermodynamically most stable isomer.
- Cis Isomer (Equatorial-Axial): The hydroxyl group is forced into the axial position.

Visualization: Conformational Locking

The following diagram illustrates the dominant conformers that dictate the spectroscopic signals.



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Caption: Conformational analysis showing the dominant chair forms. The propyl group acts as a conformational anchor, dictating the orientation of the H-1 proton.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for distinguishing the isomers.[2] The assignment relies on the Karplus relationship (coupling constants) and chemical shift anisotropy.

1H NMR Spectroscopy (Proton)

The signal for the methine proton at C-1 (the carbon bearing the OH) is the diagnostic handle.

Feature	Trans-Isomer	Cis-Isomer	Mechanistic Explanation
H-1 Orientation	Axial	Equatorial	Dictated by the "locking" propyl group.
Chemical Shift ()	3.50 – 3.60 ppm	3.90 – 4.00 ppm	Equatorial protons are deshielded (downfield) by the C-C bond anisotropy of the ring.
Multiplicity	tt (Triplet of Triplets)	quintet (or broad singlet)	Axial H-1 couples strongly with axial H-2/H-6.
Coupling ()	Hz	Hz	Trans H-1 has two large diaxial couplings (dihedral angle). Cis H-1 has no large couplings.

¹³C NMR Spectroscopy (Carbon)

The carbon shifts reflect the steric compression known as the -gauche effect.

Carbon	Trans-Isomer (ppm)	Cis-Isomer (ppm)	Diagnostic Note
C-1 (Carbinol)	~70.5	~66.0	Equatorial OH (trans) is further downfield.
C-3 / C-5	~35.8	~33.0	Key Indicator: In the cis isomer, the axial OH exerts a shielding -gauche effect on C-3 and C-5, shifting them upfield.

Experimental Protocol: NMR Sample Preparation

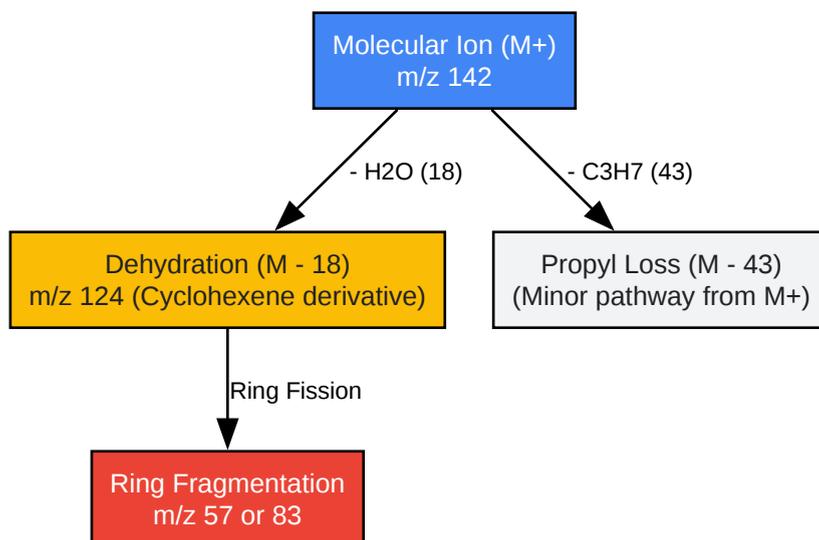
- Solvent: Dissolve 10–20 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).
- Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Acquisition:
 - Run a standard ¹H (16 scans) and ¹³C (256+ scans).[\[1\]](#)
 - Crucial: If analyzing a mixture, integrate the H-1 signals at ~3.55 (trans) and ~3.95 (cis) to calculate the diastereomeric ratio (dr).

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry (EI, 70 eV) provides structural confirmation but is less effective for stereochemical assignment than NMR.

Fragmentation Pathway

The molecule undergoes characteristic alcohol fragmentation, primarily dehydration and alpha-cleavage.[\[1\]](#)



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Caption: EI-MS fragmentation pathway. The loss of water is the dominant initial step, often making the M-18 peak more visible than the molecular ion.

Key MS Peaks

m/z	Assignment	Notes
142	M+ (Molecular Ion)	Often weak or absent due to rapid dehydration.
124	[M - H O]	Characteristic of cyclic alcohols. Represents 4-propylcyclohexene.
83	[C H]	Cyclohexyl ring fragment (loss of propyl + water).[1]
57	[C H]	Common alkyl fragment; often the base peak in alkylcyclohexanes.[1]

Part 4: Infrared Spectroscopy (IR)

IR is useful for confirming functional groups and can provide subtle clues regarding the isomer based on the C-O stretch frequency.

Functional Group Table

Frequency (cm ⁻¹)	Vibration Mode	Description
3300 – 3400	O-H Stretch	Broad, strong band. Indicates hydrogen bonding.
2850 – 2960	C-H Stretch	Strong absorptions from the cyclohexyl ring and propyl chain. ^[1]
1450	CH Bend	Scissoring vibration of methylene groups. ^[1]

Isomer Differentiation via C-O Stretch

While less distinct than NMR, the C-O stretching frequency is conformation-dependent:

- Trans (Equatorial C-O): Appears at higher frequency (~1060 cm⁻¹) due to the stronger bond character in the equatorial position.
- Cis (Axial C-O): Appears at lower frequency (~1000 cm⁻¹).^[1]

References

- NIST Chemistry WebBook. 4-Propylcyclohexanone (and derivatives) Mass Spectrum.^[1] National Institute of Standards and Technology. [\[Link\]](#)
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